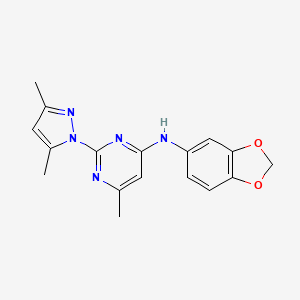
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as BDP, is a small molecule inhibitor of the protein kinase BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BDP has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from binding to acetylated histones and other proteins that are involved in the regulation of gene expression. This leads to a decrease in the expression of genes that promote cancer cell growth and an increase in the expression of genes that promote cell death.
Biochemische Und Physiologische Effekte
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in cancer and other diseases. However, its potency and selectivity can also make it difficult to use in certain experimental systems, and its effects may be influenced by factors such as cell type and culture conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its use as a therapeutic agent. These include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers that can predict response to N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine treatment, and the investigation of combination therapies that could enhance its effectiveness in the treatment of cancer and other diseases. Additionally, there is a need for further research on the biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves several steps, including the reaction of 3,5-dimethylpyrazole with 6-methyl-2-chloro-4-aminopyrimidine to form 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, particularly hematological malignancies. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is involved in the regulation of genes that promote cancer cell growth.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-7-16(19-13-4-5-14-15(8-13)24-9-23-14)20-17(18-10)22-12(3)6-11(2)21-22/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEDKEIMKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)


![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)

![1-[(3-Hydroxypropyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)

![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)

![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)